6-(Prop-2-en-1-yl)piperidin-2-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-prop-2-enylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-4-7-5-3-6-8(10)9-7/h2,7H,1,3-6H2,(H,9,10) |
InChI Key |
LWQSPUJDMOQXMP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Substrate Scope and Optimization
| Parameter | Optimal Condition | Yield/Dr |
|---|---|---|
| Catalyst | Mes-3,6-t-Bu₂-Acr-Ph⁺BF₄⁻ | 88% (3.7:1) |
| Solvent | CH₃CN/PhCl (10:1) | 82% (2.5:1) |
| Additive | LiBF₄ | 73% (3.7:1) |
| Temperature | 25°C | 88% |
This method tolerates diverse alkenes, including terminal (e.g., propene) and internal alkenes, enabling modular access to 6-substituted piperidinones.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Scalability | Stereocontrol |
|---|---|---|---|---|
| Cyclization | 60–75% | >90% | Moderate | High |
| Organometallic | 50–65% | 85–90% | Low | Moderate |
| Patent-Based | 85–92% | >98% | High | Low |
| Photocatalyzed | 70–99% | 95–99% | High | High |
The patent method excels in scalability and purity, while the photocatalytic approach offers superior stereocontrol and functional group tolerance. Cyclization strategies remain valuable for enantioselective synthesis but require multi-step sequences .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Oxo derivatives of piperidinone.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidinones depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
Key Intermediate in Organic Synthesis
6-(Prop-2-en-1-yl)piperidin-2-one is primarily utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in developing new compounds.
Common Reactions
- Oxidation: Converts the compound into N-oxides using agents like hydrogen peroxide.
- Reduction: Allows for the formation of different piperidine derivatives through catalytic hydrogenation.
- Substitution: The prop-2-en-1-yl group can be replaced with other functional groups, expanding its synthetic utility.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-Oxides |
| Reduction | Palladium catalyst | Piperidine derivatives |
| Substitution | Alkyl halides | Substituted piperidines |
Biological Research
Enzyme Inhibition and Receptor Binding
In biological contexts, this compound has been studied for its potential as an enzyme inhibitor and receptor ligand. Its structural features facilitate interactions with various biological targets, which are crucial for drug development.
Mechanism of Action
The compound's mechanism involves modulating enzyme activity or receptor functions, resulting in diverse biological effects. It has shown promise in:
- Inhibiting tumor growth : Research indicates it can induce apoptosis in cancer cells while minimizing toxicity to normal cells.
- Anti-inflammatory properties : Studies have demonstrated its efficacy in reducing inflammation in animal models .
Medicinal Applications
Drug Development
this compound is a precursor for developing drugs targeting neurological and cardiovascular diseases. Its derivatives are being explored for their therapeutic potential in treating conditions such as:
- Cancer : Case studies highlight its role in inhibiting tumor growth through apoptosis induction.
- Chronic inflammatory diseases : As a potential inhibitor of phosphodiesterase enzymes (PDE4), it shows promise in treating asthma and chronic obstructive pulmonary disease (COPD) .
Industrial Applications
Polymer Production
In industry, this compound is utilized in producing polymers and other chemicals. Its ability to participate in polymerization reactions makes it suitable for creating materials with specific properties.
Case Studies
Case Study 1: Tumor Growth Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells from toxicity.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on its anti-inflammatory properties in an animal model of arthritis. The results showed marked improvement in clinical scores and histological evaluations post-treatment with the compound .
Mechanism of Action
The mechanism of action of 6-(Prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperidin-2-one Derivatives
Substituent Effects on Physicochemical Properties
The substituent at the 6-position significantly influences solubility, polarity, and reactivity. A comparison of key derivatives is summarized below:
- Allyl vs. Hydroxyl : The allyl group in this compound enhances hydrophobicity compared to the polar hydroxyl group in 6-hydroxypiperidin-2-one, impacting membrane permeability in biological systems .
- Aromatic vs. Aliphatic Substituents : Bulky aromatic substituents (e.g., in cypyrafluone) confer herbicidal activity by interacting with plant enzyme active sites, whereas aliphatic groups (e.g., allyl) are more suited for modular drug design .
Q & A
Q. How to address conflicting NMR data between experimental and computational predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
